N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
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Overview
Description
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a versatile acetylated neuraminic acid derivative, often referred to as a sialic acid derivative. This compound is significant in various biological processes and is commonly found as the terminal sugar in glycoproteins . It has a molecular formula of C22H31NO14 and a molecular weight of 533.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 involves multiple steps. One common method includes the acetylation of N-acetylneuraminic acid with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity . The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in cell signaling and recognition processes.
Medicine: Investigated for its potential in cancer therapy and antiviral treatments.
Industry: Utilized in the production of pharmaceuticals and as a research reagent.
Mechanism of Action
The compound exerts its effects primarily through its interaction with glycoproteins and glycolipids on cell surfaces . It acts as a receptor for various pathogens, including influenza viruses, facilitating their attachment and entry into host cells . The molecular targets include sialic acid-binding proteins and enzymes involved in glycosylation .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: The parent compound, lacking the methyl ester and acetyl groups.
Methyl 5-Acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate: A closely related derivative with similar properties.
Uniqueness
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is unique due to its multiple acetyl groups, which enhance its stability and reactivity . This makes it particularly useful in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C22H31NO14 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3 |
InChI Key |
MFDZYSKLMAXHOV-YQNZCADASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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